N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-5-4-7-15(11-13)18(26)21-19-22-23-20(28-19)27-12-17(25)24-10-9-14-6-2-3-8-16(14)24/h2-8,11H,9-10,12H2,1H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTYKMBCTALVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. For instance, some indole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. For example, some indole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in.
Biological Activity
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur that is crucial for the biological activity of the compound.
- Indole Moiety : This contributes to the compound's potential pharmacological effects.
- Benzamide Group : Known for its role in enhancing biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Alam et al. (2020) demonstrated that derivatives of thiadiazoles showed potent inhibitory effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(4-acetyl...) | SK-MEL-2 | 4.27 |
| N-(5-(benzylthio)... | MDA-MB-23 | 9.00 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad Spectrum : Compounds with the 1,3,4-thiadiazole scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32.6 µg/mL to 62.5 µg/mL .
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 62.5 |
| E. coli | 32.6 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Evidence suggests that thiadiazole derivatives can trigger programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole compounds:
- Aliabadi et al. (2013) reported on a series of thiadiazole derivatives that showed enhanced anticancer activity against breast cancer cell lines compared to standard treatments .
- Polkam et al. (2015) found that specific substitutions on the thiadiazole ring could lead to improved selectivity and potency against cancer cells while sparing normal cells .
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole ring can inhibit cancer cell proliferation and induce apoptosis across various cancer models.
Key Findings:
- A review highlighted that several thiadiazole derivatives demonstrate in vitro and in vivo efficacy against various cancer types, including leukemia and solid tumors .
- Specific derivatives have shown promising results in reducing the viability of cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study:
In a study involving 24 synthesized 1,3,4-thiadiazole compounds, five were identified as potential anticancer agents worthy of further investigation due to their high aromaticity and stability .
Antimicrobial Properties
The antimicrobial potential of thiadiazole derivatives has been well-documented. Compounds such as N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide may exhibit activity against a range of bacterial and fungal pathogens.
Key Findings:
- Thiadiazole derivatives have shown effectiveness against Gram-positive bacteria more than Gram-negative strains .
- The presence of specific functional groups in these compounds enhances their lipophilicity, aiding in membrane permeability and biological activity .
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| Compound A | Bacillus cereus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Staphylococcus aureus | High |
Anti-inflammatory Effects
Thiadiazole derivatives are also being explored for their anti-inflammatory properties. The ability to inhibit key enzymes involved in inflammatory pathways makes these compounds valuable in treating inflammatory diseases.
Research Insights:
- Molecular docking studies suggest that certain thiadiazole compounds could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes .
Antiparasitic Activity
The potential of thiadiazole derivatives as antiparasitic agents has been recognized in various studies. For instance, compounds similar to this compound may show activity against parasites responsible for diseases like Chagas and leishmaniasis.
Case Study:
Megazol, a known anti-trypanosomal agent based on the thiadiazole scaffold, illustrates the therapeutic potential of these compounds despite its high toxicity leading to limited clinical use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s dihydroindole group distinguishes it from analogs with chlorobenzyl (5e, 5j) or nitrobenzamide (62, 3d) substituents.
- Synthetic Yields : Derivatives with benzylthio groups (e.g., 5h, 88% yield ) often exhibit higher yields compared to nitro-substituted analogs (e.g., 3d, 79% ), possibly due to steric or electronic factors.
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (3.9) is comparable to 5e (estimated ~4.1) but lower than BB68466 (predicted ~4.5 due to phenylpropanamide) . Higher lipophilicity may improve membrane permeability but reduce solubility.
- Thermal Stability : Melting points for thiadiazole derivatives range widely (132–250°C). The target compound’s stability is likely intermediate, similar to 5j (138–140°C) but lower than nitro-bearing 3d (250°C with decomposition) .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: The synthesis involves multi-step reactions, including thiadiazole ring formation, sulfanyl-acetamide coupling, and benzamide linkage. Key steps:
- Thiadiazole Core: Use thiosemicarbazide derivatives cyclized under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Sulfanyl-Acetamide Coupling: React 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiol with 5-mercapto-1,3,4-thiadiazole using coupling agents like EDCI/HOBt in DMF .
- Benzamide Formation: Activate 3-methylbenzoic acid with thionyl chloride (SOCl₂) and couple with the thiadiazole-amine intermediate in anhydrous dichloromethane .
- Optimization: Monitor purity via TLC (Rf ~0.16–0.46 in ethyl acetate/hexane) and optimize yields (70–80%) by adjusting stoichiometry and reaction time .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer:
- Spectroscopy:
- ¹H NMR: Identify indole protons (δ 6.95–7.61 ppm), methylbenzamide (δ 2.70 ppm), and thiadiazole NH (δ 10.39–12.81 ppm) .
- IR: Confirm amide C=O (1680–1690 cm⁻¹) and S-S/C-N bonds (1060–1180 cm⁻¹) .
- Mass Spectrometry: Validate molecular weight (e.g., m/z 189–363 fragments) .
- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer:
- Antimicrobial Screening: Use agar diffusion against S. aureus (MIC ≤25 µg/mL) and C. albicans .
- Enzyme Inhibition: Test COX-2 or kinase inhibition via fluorometric assays (IC₅₀ reported for analogs: 1–10 µM) .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~15–30 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Methodological Answer:
- Core Modifications:
- Substitute the indole ring with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
- Replace 3-methylbenzamide with 3,4,5-trimethoxybenzamide to enhance DNA intercalation .
- Assay Design: Compare derivatives in parallel cytotoxicity and enzyme inhibition assays. Use molecular docking (AutoDock Vina) to prioritize targets like EGFR or topoisomerase II .
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer:
- Assay Variability: Standardize protocols (e.g., ATP levels in MTT assays) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, controlling for cell line heterogeneity .
Q. What strategies are effective in improving the compound’s solubility and bioavailability?
- Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the indole NH or thiadiazole S to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
- LogP Optimization: Reduce LogP from ~3.5 to <2.5 by adding polar groups (e.g., -OH or -SO₃H) without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
